5-Fluoro-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFYYFBQCWHDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56874-97-6 | |

| Record name | 5-fluoro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed spectroscopic analysis of 5-Fluoro-2-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction and Core Chemical Identity

This compound is a fluorinated aromatic compound belonging to the benzamide class of molecules. The presence of a fluorine atom, a hydroxyl group, and an amide functional group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

This guide will delve into the fundamental characteristics of this compound, offering a robust foundation for its use in the laboratory.

Chemical Structure and Identifiers

The structural integrity and unambiguous identification of a chemical compound are paramount in any scientific endeavor. The following section and diagram provide the key identifiers for this compound.

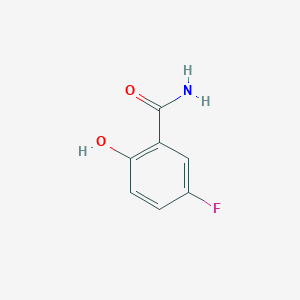

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 56874-97-6 | PubChem[4], Amerigo Scientific[5] |

| Molecular Formula | C₇H₆FNO₂ | PubChem[4], Amerigo Scientific[5] |

| Molecular Weight | 155.13 g/mol | PubChem[4], ChemScene[6] |

| InChI | InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | PubChem[4], BOC Sciences[] |

| InChIKey | OBFYYFBQCWHDRP-UHFFFAOYSA-N | PubChem[4], BOC Sciences[] |

| SMILES | C1=CC(=C(C=C1F)C(=O)N)O | PubChem[4], ChemScene[6] |

| Synonyms | 5-Fluoro-salicylamide, Benzamide, 5-fluoro-2-hydroxy- | PubChem[4], ChemScene[6] |

Physicochemical and Computed Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. The following table summarizes key computed properties that provide insights into the molecule's polarity, bioavailability, and potential for hydrogen bonding.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[6] |

| logP (octanol-water partition coefficient) | 0.6302 | ChemScene[6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

These computed values suggest that this compound possesses moderate polarity and a good balance of hydrophilic and lipophilic character, which are often desirable characteristics in drug candidates.

Synthesis of this compound: A Proposed Experimental Protocol

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 76 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Fluoro-2-hydroxybenzoyl chloride, an acid chloride, is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation.[9]

Step 2: Synthesis of this compound

-

Reaction Setup: Cool the crude 5-Fluoro-2-hydroxybenzoyl chloride in an ice bath.

-

Reaction Execution: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the cooled acid chloride with vigorous stirring. An exothermic reaction will occur, and a precipitate of this compound will form.

-

Work-up and Purification: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any unreacted ammonia and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Rationale: The highly reactive acid chloride readily undergoes nucleophilic attack by ammonia to form the stable amide product. The use of an ice bath and slow addition helps to control the exothermic nature of the reaction.

Spectroscopic Characterization

The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Based on the structure of this compound and data from analogous compounds, the expected spectral data are outlined below.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are expected due to coupling with each other and with the fluorine atom.

-

Amide Protons (2H): The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets in the region of δ 7.0-8.5 ppm. The broadness is due to the quadrupole moment of the nitrogen atom and potential for restricted rotation around the C-N bond.[10]

-

Hydroxyl Proton (1H): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (typically δ 9.0-13.0 ppm), the exact position being dependent on concentration and solvent.[10]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Carbonyl Carbon (1C): The carbonyl carbon of the amide group is expected to appear significantly downfield (δ 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

O-H and N-H Stretching: Broad absorption bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the amide group.[10]

-

C=O Stretching: A strong absorption band characteristic of the amide carbonyl (Amide I band) is expected in the region of 1630-1680 cm⁻¹.[10]

-

N-H Bending: An absorption band for the N-H bending vibration (Amide II band) is expected around 1600-1650 cm⁻¹.[10]

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 155.13).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on the available GHS classification, the following hazards are identified:

Table 3: GHS Hazard and Precautionary Statements

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | PubChem[4] |

| H315 | Causes skin irritation | PubChem[4] |

| H319 | Causes serious eye irritation | PubChem[4] |

| H335 | May cause respiratory irritation | PubChem[4] |

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Applications and Future Directions

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2] The introduction of a fluorine atom in this compound can significantly modulate its biological properties, making it an attractive scaffold for drug discovery.[3]

Potential areas of application include:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery: The molecule's size and functional groups make it a suitable candidate for fragment-based screening to identify new drug leads.

-

Materials Science: As a precursor for the synthesis of novel fluorinated polymers and materials with unique properties.

Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in various scientific disciplines.

References

- PubChem. (n.d.). 5'-Fluoro-2'-hydroxyacetophenone.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide. Retrieved from [Link]

-

NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 2-(Benzyloxy)-5-fluoro-N-hydroxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-N-hydroxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

-

Molport. (n.d.). 5-fluoro-2-hydroxy-N,N-bis(propan-2-yl)benzamide. Retrieved from [Link]

- Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds.

-

PubChemLite. (n.d.). 5-fluoro-2-hydroxy-n-phenylbenzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde: A Cornerstone for Organic Synthesis. Retrieved from [Link]

- NOAA. (n.d.). 2-HYDROXYBENZAMIDE.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2-hydroxybenzamide derivatives.

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 2,5-dihydroxy-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. Retrieved from [Link]

-

Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. chemscene.com [chemscene.com]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]

- 10. spcmc.ac.in [spcmc.ac.in]

5-Fluoro-2-hydroxybenzamide structure and synthesis

An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Structure, Synthesis, and Applications

Executive Summary

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structural combination of a salicylic acid backbone, a primary amide, and a fluorine substituent makes it a versatile building block for the synthesis of complex pharmaceutical agents. Fluorine's incorporation into drug candidates can profoundly influence metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one highly valuable.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed synthetic pathways for this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its preparation, characterization, and application.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective use in synthesis and research.

Chemical Structure

The structure of this compound is defined by a benzene ring co-substituted with a hydroxyl group, an amide group, and a fluorine atom. The hydroxyl and carboxamide groups are positioned ortho to each other, retaining the core scaffold of salicylamide, while the fluorine atom is located at the C5 position, para to the hydroxyl group.

Caption: 2D structure of this compound.

Physicochemical and Computed Data

Quantitative data for this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for computational modeling in drug discovery.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 56874-97-6 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2][] |

| Molecular Weight | 155.13 g/mol | [2][] |

| SMILES | C1=CC(=C(C=C1F)C(=O)N)O | [2][] |

| InChIKey | OBFYYFBQCWHDRP-UHFFFAOYSA-N | [2][] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [4] |

| logP (Computed) | 0.6302 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis simplifies the path to synthesis. The primary disconnections for this compound are the amide bond and the C-C bond of the carboxyl group, pointing to two key precursors: 5-fluoro-2-hydroxybenzoic acid and 4-fluorophenol.

Caption: Retrosynthetic analysis of this compound.

This analysis establishes the most practical and widely employed synthetic route, which involves two main stages:

-

Carboxylation: Introduction of a carboxyl group onto the 4-fluorophenol ring.

-

Amidation: Conversion of the resulting carboxylic acid into the primary amide.

Detailed Synthesis Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, grounded in established chemical principles.

Pathway I: Synthesis from 4-Fluorophenol

This robust pathway is the preferred method for laboratory and potential scale-up synthesis due to the commercial availability of the starting material, 4-fluorophenol.

Caption: Key workflow for the synthesis of this compound.

Step 1: Carboxylation via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[5][6] The reaction proceeds by the electrophilic addition of carbon dioxide to a phenoxide anion.

Expertise & Causality:

-

Why Phenoxide? The hydroxyl group of phenol is not sufficiently activating for carboxylation. Deprotonation with a strong base (like NaOH) forms the highly nucleophilic sodium phenoxide.

-

Regioselectivity: The use of sodium phenoxide favors the formation of a chelated intermediate with CO₂, leading to preferential ortho-substitution to yield the salicylic acid derivative.[7][8] In contrast, potassium salts often favor the para-product and should be avoided when the ortho-isomer is desired.[6][7]

-

Reaction Conditions: The reaction requires high pressure and temperature (typically 100 atm and 125°C) to overcome the low reactivity of carbon dioxide.[5]

Experimental Protocol (Adapted from similar syntheses[9][10][11]):

-

Phenoxide Formation: In a high-pressure autoclave, add 4-fluorophenol (1 eq.) and sodium hydroxide (1.1 eq.). Heat under vacuum to remove any residual water until a dry sodium 4-fluorophenoxide powder is formed.

-

Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide gas to 80-100 atm. Heat the mixture to 120-140°C and maintain for 4-6 hours with vigorous stirring.

-

Workup and Isolation: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid product mixture in hot water.

-

Acidification: While stirring, slowly acidify the aqueous solution with concentrated sulfuric or hydrochloric acid until the pH is ~2-3. 5-Fluoro-2-hydroxybenzoic acid will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 5-fluoro-2-hydroxybenzoic acid (also known as 5-fluorosalicylic acid).[12][13]

Step 2: Amidation of 5-Fluoro-2-hydroxybenzoic acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While direct heating with ammonia can work, it is often inefficient.[14] A more reliable method involves activating the carboxylic acid, typically by converting it to a highly reactive acyl chloride.

Expertise & Causality:

-

Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates an excellent leaving group (Cl⁻), rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.[15]

-

Handling the Byproduct: The reaction of an acyl chloride with ammonia generates one equivalent of hydrochloric acid (HCl).[16] This will protonate and deactivate the ammonia nucleophile. To drive the reaction to completion, either two equivalents of ammonia must be used (one as the nucleophile, one as the base) or a non-nucleophilic base like pyridine or triethylamine should be added to scavenge the HCl.[16]

Experimental Protocol (Acyl Chloride Method):

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5-fluoro-2-hydroxybenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂, ~5 eq.). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solid has dissolved.

-

Reagent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-fluoro-2-hydroxybenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Cool the crude acyl chloride in an ice bath. Cautiously add it dropwise to a stirred, chilled (0-5°C) solution of concentrated aqueous ammonium hydroxide (a large excess, e.g., 10 eq.).

-

Isolation and Purification: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from hot water or an ethanol/water solvent system will yield the purified product.

Characterization and Quality Control

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns dictated by the fluorine and adjacent protons. Two broad singlets corresponding to the amide (-CONH₂) and hydroxyl (-OH) protons will also be present.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands: a broad peak around 3200-3400 cm⁻¹ (O-H and N-H stretching), a strong peak around 1640-1680 cm⁻¹ (C=O amide I band), and a peak around 1200-1300 cm⁻¹ (C-F stretching).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 155.13.

-

Melting Point: A sharp and defined melting point is a strong indicator of high purity.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents: Thionyl chloride is highly corrosive and reacts violently with water; it must be handled with extreme caution in a fume hood. High-pressure reactions in an autoclave require specialized equipment and training.

Applications in Research and Drug Discovery

This compound is not an end product but a crucial intermediate for creating more complex and biologically active molecules.

-

Scaffold for Bioactive Compounds: The benzamide moiety is a common feature in many marketed drugs.[17] This scaffold serves as a robust starting point for building libraries of compounds for screening.

-

Antiplasmodial Agents: Derivatives of phenoxybenzamides, which can be synthesized from this core, have shown promising multi-stage activity against P. falciparum, the parasite responsible for malaria.[18]

-

PROTAC Development: Recent research has identified benzamide-type derivatives as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN).[1] CRBN recruiters are a critical component of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation. The stability and unique binding profile of these benzamides make them attractive alternatives to traditional IMiD-based ligands.[1]

Conclusion

This compound is a high-value chemical intermediate whose synthesis is well-established through a logical and scalable pathway. The two-step process, beginning with the Kolbe-Schmitt carboxylation of 4-fluorophenol followed by a robust amidation protocol, provides reliable access to this versatile building block. Its utility in constructing advanced molecules for medicinal chemistry, particularly in the development of next-generation therapeutics like PROTACs, underscores its importance to the scientific and drug development communities. This guide provides the foundational knowledge required for the successful synthesis, characterization, and application of this key compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-N-(4-fluorophenyl)-2-hydroxy-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

Name Reaction. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal of 5-fluoro-2-phenoxybenzamide. Retrieved from [Link]

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer Science+Business Media. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

-

AK LECTURES. (2014). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Retrieved from [Link]

-

IIT JAM CHEMISTRY Smart Study. (2018). Kolbe Schmidt Reaction | Mechanism | scope | application IIT JAM CSIR NET GATE CHEMISTRY. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Fluoro Salicylic Acid. Retrieved from [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Autech. (n.d.). Exploring 4-Fluorophenol: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde: A Cornerstone for Organic Synthesis. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

- Google Patents. (n.d.). CN118405972B - Preparation method of 5-fluoro salicylic acid.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. CN118405972B - Preparation method of 5-fluoro salicylic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 12. ossila.com [ossila.com]

- 13. 5-フルオロサリチル酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Fluoro-2-hydroxybenzamide for Drug Discovery and Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a versatile fluorinated scaffold with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, also known by its IUPAC name This compound [1][2], belongs to the salicylamide class of compounds. Salicylamides are recognized for their broad range of biological activities, including anti-inflammatory, analgesic, and antiviral properties[3][4][5][6]. The presence of the fluorine atom at the C-5 position of the salicylamide scaffold can significantly modulate its electronic properties and metabolic fate, making it an attractive starting point for the design of novel therapeutics.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential applications in targeting critical signaling pathways in disease.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 5-fluoro-salicylamide | [1] |

| CAS Number | 56874-97-6 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| SMILES | C1=CC(=C(C=C1F)C(=O)N)O | [1] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted) | N/A |

Spectroscopic Characterization

2.1.1. ¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. We would expect signals in the range of δ 6.8-7.5 ppm.

-

Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, typically in the range of δ 7.5-8.5 ppm. The chemical shift can be concentration and solvent dependent.

-

Hydroxyl Proton (1H): A broad singlet for the phenolic -OH proton, which can appear over a wide chemical shift range (δ 9-12 ppm) and is often exchangeable with D₂O.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively.

2.1.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Two sharp to medium bands in the region of 3100-3400 cm⁻¹ for the primary amide.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹ is indicative of the carbon-fluorine bond.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid, 5-fluorosalicylic acid. This is a common and well-established transformation in organic synthesis. The following section details a robust and reliable protocol for this synthesis.

Proposed Synthetic Workflow

The synthesis can be efficiently carried out in two main stages: activation of the carboxylic acid and subsequent reaction with an ammonia source.

Detailed Experimental Protocol

This protocol is based on standard amidation procedures and is optimized for safety and efficiency.

Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-fluorosalicylic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-fluoro-2-hydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare a solution of concentrated ammonium hydroxide (excess) in a suitable solvent like tetrahydrofuran (THF) or dioxane, and cool it in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 5-fluoro-2-hydroxybenzoyl chloride from the previous step in a minimal amount of anhydrous THF and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Applications in Drug Development: A Scaffold for Targeting Key Signaling Pathways

The true value of this compound lies in its utility as a scaffold for developing potent and selective inhibitors of various biological targets. The salicylamide core is a known privileged structure, and the addition of the fluorine atom can enhance its drug-like properties.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Consequently, the inhibition of the STAT3 signaling pathway is a validated therapeutic strategy for cancer treatment[3][7].

Derivatives of salicylanilide, which can be synthesized from this compound, have been shown to be potent inhibitors of STAT3 signaling[3][7]. For instance, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide has been reported to potently inhibit the activation and transcriptional function of STAT3, leading to tumor apoptosis and growth inhibition[7].

Antiviral Applications

Salicylamide derivatives have demonstrated significant potential as broad-spectrum antiviral agents[5][6][8]. For example, niclosamide, a salicylanilide, has shown efficacy against a range of viruses. The this compound scaffold can be utilized to generate novel antiviral compounds with improved potency and pharmacokinetic profiles.

Quality Control and Analytical Methods

To ensure the reliability and reproducibility of research and development activities, rigorous quality control of this compound is imperative.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is the standard for determining the purity of the compound. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and identifying any impurities.

Structural Confirmation

-

NMR Spectroscopy (¹H and ¹³C): As detailed in Section 2.1, NMR is the primary method for unambiguous structural confirmation.

-

FTIR Spectroscopy: Provides confirmation of the presence of key functional groups.

Conclusion and Future Perspectives

This compound is a strategically important building block for the development of novel therapeutics. Its fluorinated salicylamide core offers a versatile platform for the design of inhibitors targeting key disease pathways, particularly in oncology and virology. The synthetic route is straightforward and amenable to scale-up, and the analytical methods for its characterization are well-established.

Future research efforts should focus on the synthesis of libraries of derivatives based on this scaffold and their screening against a wide range of biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drugs.

References

-

The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. PubMed. [Link]

-

Salicylamide – Knowledge and References. Taylor & Francis. [Link]

-

What is the mechanism of Salicylamide? Patsnap Synapse. [Link]

-

Therapeutic potential of salicylamide derivatives for combating viral infections. [Link]

-

Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. [Link]

-

This compound | C7H6FNO2 | CID 13726282. PubChem. [Link]

-

Therapeutic potential of salicylamide derivatives for combating viral infections. PubMed. [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide (CAS Number: 56874-97-6)

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and specialty chemical synthesis. This document delves into its chemical properties, synthesis, potential applications, and the methodologies for its characterization and handling, grounded in established scientific principles and supported by authoritative references.

Core Molecular Characteristics

This compound, also known as 5-fluorosalicylamide, is a derivative of salicylic acid, featuring a fluorine atom at the C5 position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, by extension, its reactivity and potential biological interactions. The presence of the hydroxyl and amide functional groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 56874-97-6 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white powder | Inferred from typical benzamides |

| Melting Point | Not available in cited literature | |

| Solubility | Insoluble in water | [2] (for 2-hydroxybenzamide) |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of a spill, the solid material should be dampened with a suitable solvent like 60-70% ethanol before being collected and placed in a sealed container for disposal.[2]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process, starting from the commercially available 4-fluorophenol.

Sources

An In-depth Technical Guide to the Physicochemical and Synthetic Profile of 5-Fluoro-2-hydroxybenzamide

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxybenzamide, a fluorinated derivative of salicylamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physical and chemical properties, outlines a robust synthetic pathway, and discusses its potential biological significance based on the broader class of salicylamide compounds. While direct experimental data for this specific molecule is limited in public literature, this guide leverages high-quality predicted data and established principles from analogous compounds to provide a reliable and actionable resource.

Molecular and Physicochemical Profile

This compound (CAS: 56874-97-6) is a small molecule featuring a benzamide scaffold substituted with a hydroxyl group at the 2-position and a fluorine atom at the 5-position.[1] The strategic placement of the fluorine atom is of significant interest in medicinal chemistry, as fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.[2][3]

Core Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are crucial for its handling, formulation, and prediction of its behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 56874-97-6 | PubChem[1] |

| Molecular Formula | C₇H₆FNO₂ | PubChem[1] |

| Molecular Weight | 155.13 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)N)O | PubChem[1] |

| InChIKey | OBFYYFBQCWHDRP-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | PubChem[1] |

| Computed LogP (XLogP3) | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Solubility Profile

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a synthesized compound. Below are the expected spectroscopic features for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl and amide protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for its characterization.[6][7][8][9] A single resonance is expected for the fluorine atom at the 5-position, which will be split by the neighboring aromatic protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the amide group, and the C=O stretch of the amide carbonyl.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.13 g/mol ).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the ammonolysis of a corresponding salicylate ester, such as methyl 5-fluoro-2-hydroxybenzoate. This approach is well-documented for the preparation of salicylamides.[10]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 5-fluorosalicylic acid.

Sources

- 1. This compound | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. biophysics.org [biophysics.org]

- 10. Preparation method of salicylamide - Eureka | Patsnap [eureka.patsnap.com]

The Enduring Legacy of Salicylamide: A Technical Guide to its Discovery, Evolution, and Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide, the amide of salicylic acid, represents a fascinating chapter in the history of medicinal chemistry. While often overshadowed by its illustrious relative, aspirin, salicylamide and its derivatives have carved a unique niche in the therapeutic landscape, exhibiting a spectrum of activities ranging from analgesia to broad-spectrum antiviral effects. This in-depth technical guide provides a comprehensive exploration of the discovery and history of salicylamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core scientific principles that have driven the evolution of these compounds, from their initial synthesis to the elucidation of their mechanisms of action and the development of novel therapeutic applications. This guide will navigate the historical context of their discovery, detail key synthetic methodologies, and explore the structure-activity relationships that govern their biological effects. By synthesizing historical perspective with modern mechanistic insights and practical experimental protocols, this document aims to serve as an authoritative resource for those engaged in the ongoing exploration of this versatile chemical scaffold.

The Genesis of a Scaffold: The Discovery and Early History of Salicylamide

Salicylamide (2-hydroxybenzamide) emerged from the rich history of salicylate chemistry that began with the isolation of salicin from willow bark in the 19th century. While salicylic acid itself proved to be a potent anti-inflammatory and analgesic agent, its gastrointestinal side effects prompted a search for less acidic alternatives. Salicylamide, a non-acidic derivative, was synthesized as part of this endeavor. It is a white crystalline solid, fairly stable to heat, light, and moisture.

Initially, salicylamide was introduced as a non-prescription drug with analgesic and antipyretic properties, often seen as an alternative to aspirin. Its medicinal uses were considered similar to those of aspirin, and it was frequently incorporated into combination over-the-counter pain remedies. However, its efficacy, particularly at standard dosages, has been a subject of debate among clinicians, with some suggesting that higher doses are required to achieve a therapeutic effect comparable to aspirin. This is attributed to its rapid and extensive metabolism, which differs from that of aspirin as it is not hydrolyzed to salicylic acid in the body.

The Core Mechanism: Unraveling the Action of Salicylamide

The primary mechanism of action for salicylamide's analgesic and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, salicylamide effectively reduces the sensitization of pain receptors and lowers the febrile response.

However, unlike aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), the anti-inflammatory properties of salicylamide are considered weak or not clearly established. This distinction is important for understanding its therapeutic profile. The lack of a free carboxylic acid group, a feature of many potent NSAIDs, is thought to contribute to its reduced anti-inflammatory activity.

dot digraph "Salicylamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 & COX-2\nEnzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain [label="Pain", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fever [label="Fever", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salicylamide [label="Salicylamide", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes [label=""]; COX_Enzymes -> Prostaglandins [label=""]; Prostaglandins -> Inflammation [dir=back]; Prostaglandins -> Pain [dir=back]; Prostaglandins -> Fever [dir=back]; Salicylamide -> COX_Enzymes [label="Inhibits", arrowhead=tee]; } }

Caption: Mechanism of action of salicylamide.

Synthesis and Derivatization: Building upon the Salicylamide Core

The synthesis of salicylamide and its derivatives has been a subject of continuous refinement, aiming for improved yields, purity, and structural diversity.

Classical Synthesis of Salicylamide

The traditional methods for synthesizing salicylamide primarily involve the ammonolysis of salicylic acid or its esters.

Protocol 1: Ammonolysis of Methyl Salicylate

This method is widely used due to the availability of the starting material.

-

Step 1: Reaction Setup. In a suitable reaction vessel, dissolve methyl salicylate in a solvent such as toluene.

-

Step 2: Ammonolysis. Heat the solution to 40-45°C and introduce ammonia gas under controlled pressure (0.25-0.35 MPa).

-

Step 3: Reaction Monitoring. Maintain the reaction for 5-6 hours.

-

Step 4: Product Isolation. After the reaction, remove the solvent and by-product (methanol) by distillation. The remaining material is cooled to induce crystallization of salicylamide, which is then collected by centrifugation.

Another common approach involves the direct reaction of salicylic acid with an aminating agent. However, this method can sometimes lead to lower purity and the formation of colored by-products, necessitating more complex purification steps. A more modern approach involves the microwave-assisted, boron trichloride-mediated coupling of phenols with isocyanates, offering a route to a diverse library of salicylamide derivatives.

The Rise of Derivatives: Expanding Therapeutic Horizons

The true potential of the salicylamide scaffold has been unlocked through the synthesis of a wide array of derivatives. These modifications have led to compounds with enhanced potency and novel biological activities.

Table 1: Key Salicylamide Derivatives and their Applications

| Derivative | Chemical Name | Key Therapeutic Application(s) |

| Ethenzamide | 2-Ethoxybenzamide | Analgesic, anti-inflammatory |

| Niclosamide | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | Anthelmintic, antiviral |

| Nitazoxanide | 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate | Antiprotozoal, antiviral |

| Oxyclozanide | 2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide | Anthelmintic |

| Salicylanilide | N-Phenyl-2-hydroxybenzamide | Antifungal, antimicrobial |

Ethenzamide: A notable derivative, ethenzamide (2-ethoxybenzamide), demonstrates improved analgesic and anti-inflammatory properties compared to salicylamide. Its synthesis involves the ethylation of the phenolic hydroxyl group of salicylamide. Ethenzamide's mechanism also involves the inhibition of prostaglandin synthesis. The development of pharmaceutical cocrystals of ethenzamide has been an active area of research to enhance its solubility and bioavailability.

dot digraph "Ethenzamide_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5];

// Nodes Salicylamide [label="Salicylamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethylating_Agent [label="Ethylating Agent\n(e.g., Diethyl sulfate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethenzamide [label="Ethenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Salicylamide -> Ethenzamide [label=""]; Ethylating_Agent -> Ethenzamide [label=""]; Base -> Ethenzamide [label=""]; } }

Caption: General synthesis of ethenzamide from salicylamide.

Niclosamide and Nitazoxanide: Beyond Analgesia to Antiviral Activity:

Perhaps the most significant evolution in the story of salicylamide derivatives is the discovery of their potent antiviral properties. Niclosamide, an FDA-approved anthelmintic drug, and nitazoxanide, an antiprotozoal agent, have demonstrated broad-spectrum activity against a range of RNA and DNA viruses, including coronaviruses, influenza viruses, and flaviviruses. This has spurred significant interest in repurposing these drugs and developing new salicylamide-based antivirals. Mechanistic studies suggest that these derivatives can interfere with various stages of the viral life cycle, including replication and assembly.

Modern Applications and Future Directions

The journey of salicylamide and its derivatives is far from over. While the parent compound's use has waned, its scaffold continues to inspire the development of new therapeutic agents.

-

Antiviral Drug Development: The proven antiviral activity of niclosamide and nitazoxanide has opened up a major avenue for research. The development of new salicylamide derivatives with improved antiviral potency and better safety profiles is a key focus.

-

Anti-HBV Agents: Recent studies have highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV). Mechanistic investigations have shown that these compounds can disrupt HBV core protein expression and capsid formation.

-

Oncology: The role of salicylamide derivatives in cancer therapy is an emerging area of investigation. Some derivatives have shown promise in preclinical studies, warranting further exploration.

-

Formulation and Drug Delivery: Advanced formulation strategies, such as the development of cocrystals, are being employed to overcome the solubility and bioavailability challenges associated with some salicylamide derivatives, thereby enhancing their therapeutic efficacy.

Conclusion

From its humble beginnings as an aspirin alternative, the salicylamide scaffold has demonstrated remarkable versatility, giving rise to a diverse family of compounds with a wide range of therapeutic applications. The story of salicylamide and its derivatives is a testament to the power of medicinal chemistry to modify and optimize a core structure to address unmet medical needs. As research continues to uncover new biological activities and develop novel derivatives, the enduring legacy of salicylamide is set to continue, promising new and improved treatments for a variety of diseases.

References

-

Salicylamide | C7H7NO2 | CID 5147 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Salicylamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Microwave-Assisted Synthesis of Salicylamide via BCl3 Mediated Coupling. (n.d.). ACS Publications. Retrieved from [Link]

-

Therapeutic potential of salicylamide derivatives for combating viral infections. (2023, March 10). PubMed. Retrieved from [Link]

- Process for preparing salicylamide compounds - Patent 0143628. (n.d.).

- CN105646269A - Synthetic method of salicylamide - Google Patents. (n.d.).

-

Synthesis of Salicylamide. (2023, September 29). YouTube. Retrieved from [Link]

An In-depth Technical Guide to the Safety and Hazards of 5-Fluoro-2-hydroxybenzamide

For researchers, scientists, and drug development professionals, the introduction of any novel compound into the laboratory workflow necessitates a thorough understanding of its potential hazards. This guide provides a detailed examination of the safety profile of 5-Fluoro-2-hydroxybenzamide (CAS No. 56874-97-6), a compound of interest in various research and development applications. As direct and comprehensive toxicological data for this specific molecule is not extensively available in public databases, this guide emphasizes a cautious approach, grounded in its known classifications and the principles of chemical safety for analogous structures.

Physicochemical and Structural Overview

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and potential for exposure.

-

Appearance: Typically a solid powder.

-

Synonyms: 5-fluoro-salicylamide[1]

The presence of a fluorine atom can significantly alter the biological activity and metabolic stability of a molecule compared to its non-fluorinated analogue. This often enhances its potency and can also influence its toxicological profile. The hydroxyl and amide functional groups also present potential for biological interactions and metabolic transformations.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that demand stringent safety protocols.[1]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Source: PubChem CID 13726282[1]

These classifications indicate that this compound should be handled with a high degree of caution. The "harmful if swallowed" classification points to systemic toxicity upon ingestion. The skin and eye irritation classifications necessitate robust personal protective equipment (PPE) to prevent localized inflammatory responses. The potential for respiratory irritation highlights the importance of handling this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.

Toxicological Profile: Acknowledging the Data Gaps

Recommended Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Experimental Protocol: Safe Handling of this compound

-

Engineering Controls:

-

All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[] Inspect gloves for any signs of degradation or punctures before use.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

-

-

Handling Procedures:

-

Avoid generating dust when handling the solid.[]

-

Use appropriate tools (e.g., spatulas) for transferring the compound.

-

Keep containers tightly closed when not in use to prevent contamination and accidental spills.[]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.[]

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

Ensure the storage container is clearly labeled with the compound's name and all relevant GHS hazard pictograms.

-

Workflow for Chemical Safety Risk Assessment

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a research chemical like this compound.

Caption: Workflow for a comprehensive chemical safety risk assessment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid creating dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal and Environmental Considerations

The environmental fate and ecotoxicity of this compound are not well-documented. As with many synthetic organic molecules, it should be assumed to be potentially harmful to aquatic life.

-

Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.[] Waste should be handled by a licensed chemical waste disposal company.

-

Environmental Precaution: Due to the persistence of many fluorinated organic compounds, take extra care to prevent any release into the environment. The long-term ecological impact of heterocyclic pharmaceuticals is an area of growing concern.[4]

Conclusion

This compound is a valuable research chemical that must be handled with a high level of care, commensurate with its GHS classifications. The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation. The significant gaps in the publicly available toxicological data necessitate a conservative approach to safety, treating the compound as potentially having uncharacterized chronic or systemic effects. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering controls and PPE, and following the detailed handling protocols outlined in this guide, researchers can work safely with this compound while advancing their scientific objectives.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

-

MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chemlin. (n.d.). 5-fluoro-2-hydroxy-N-(2-(2-methoxyethyl)phenyl)benzamide. Retrieved from [Link]

-

ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

Sources

The Ascendancy of Fluorinated Benzamides in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to refine a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] When this potent element is integrated into a benzamide scaffold, a "privileged structure" known for its versatile binding capabilities and presence in numerous approved drugs, the result is a class of compounds with remarkable biological activity. This guide provides a comprehensive exploration of the biological activities of fluorinated benzamides, offering field-proven insights into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation.

Part 1: The Physicochemical Rationale for Fluorination

The decision to introduce fluorine into a benzamide core is a deliberate strategy rooted in predictable chemical principles. Understanding these principles is fundamental to appreciating the resulting biological outcomes. Fluorine's influence is multifaceted, impacting a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions.

Modulation of Electronic Properties and Acidity (pKa)

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. When placed on the phenyl ring of a benzamide, it can significantly lower the pKa of the amide N-H proton or nearby acidic/basic functional groups. This modulation of acidity can be critical for optimizing interactions with biological targets, as it can enhance the strength of hydrogen bonds or other electrostatic interactions within a protein's active site.[2]

Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[1][4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance. By replacing a metabolically labile hydrogen atom with fluorine, particularly at a site prone to hydroxylation, the metabolic half-life of the compound can be significantly extended, leading to improved bioavailability and duration of action.[4]

Tuning Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This allows for fine-tuning of a compound's solubility and its ability to permeate biological membranes, a critical factor for oral absorption and reaching intracellular targets.[1][2]

Conceptual Diagram: Impact of Fluorination

The following diagram illustrates the key physicochemical consequences of introducing fluorine into a parent benzamide molecule.

Caption: Fluorination impacts key molecular properties to enhance biological outcomes.

Part 2: A Spectrum of Biological Activities

Fluorinated benzamides exhibit a remarkably diverse range of biological activities, making them valuable scaffolds across multiple therapeutic areas.

Neuropharmacology

The benzamide core is a well-established pharmacophore for targeting central nervous system (CNS) receptors. Fluorination has been instrumental in developing potent and selective ligands.

-

Dopamine D2 Receptor Ligands: A number of fluorinated benzamides have been synthesized and evaluated as high-affinity ligands for dopamine D2 receptors, which are key targets for antipsychotic medications.[5] The fluorine substitution is often crucial for achieving the desired potency and selectivity.[5] For instance, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride) was developed as a superior tracer for positron emission tomography (PET) imaging of D2 receptors in the brain.[6]

-

Sigma-2 (σ₂) Receptor Ligands: σ₂ receptors are overexpressed in many solid tumors, making them an attractive target for both therapy and diagnostic imaging. Fluorine-18 labeled benzamide analogues have been successfully developed as PET imaging agents to visualize the σ₂ receptor status of tumors, demonstrating high tumor uptake and favorable tissue ratios.[7][8][9]

-

Calcium (Ca²⁺) Channel Modulation: The novel antidementia drug N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) has been shown to modulate voltage-activated Ca²⁺ channels in hippocampal neurons.[10] It reverses G protein-dependent inhibition of Ca²⁺ currents, a mechanism that may contribute to its positive effects on synaptic plasticity.[10]

-

Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, fluorinated benzenesulfonamides (a related class) have been discovered to slow the aggregation of amyloid-beta peptide, a key pathological event.[11][12] The specific arrangement of the fluorinated ring, sulfonamide, and other substituents is critical for this activity.[11]

Oncology

Beyond their use in tumor imaging, fluorinated benzamides possess direct anticancer properties.

-

Angiogenesis Inhibition: Polyfluorinated benzamides have been evaluated as inhibitors of angiogenesis, the process by which new blood vessels form to supply tumors. These compounds were shown to effectively inhibit microvessel outgrowth in a rat aortic ring assay, a key indicator of antiangiogenic potential.[13]

-